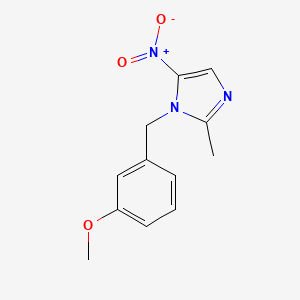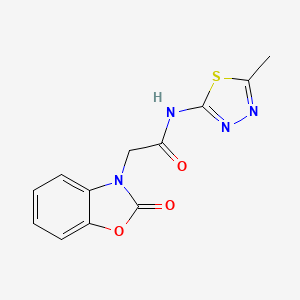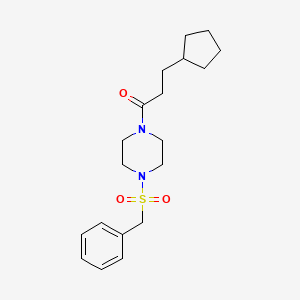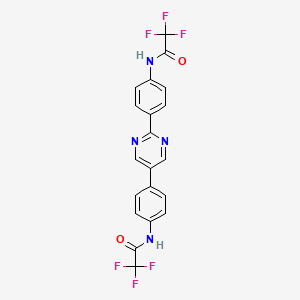
2-(2-biphenylyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide
描述
2-(2-biphenylyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide, also known as BI-1, is a small molecule that has been extensively studied for its potential therapeutic applications. BI-1 is a member of the isoindolinecarboxamide family of compounds, which have been shown to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In
作用机制
The mechanism of action of 2-(2-biphenylyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide is not fully understood, but it is believed to involve the inhibition of the mitochondrial permeability transition pore (mPTP). The mPTP is a non-specific channel that is activated under conditions of cellular stress, such as ischemia-reperfusion injury. The opening of the mPTP leads to the release of pro-apoptotic factors from the mitochondria, which can trigger cell death. This compound has been shown to inhibit the opening of the mPTP, thereby protecting cells from apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory and anti-viral properties. It has also been shown to protect against ischemia-reperfusion injury in the heart and brain. In animal models, this compound has been shown to improve cardiac function following myocardial infarction and to reduce infarct size in the brain following stroke.
实验室实验的优点和局限性
One of the advantages of 2-(2-biphenylyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide is its relatively low toxicity. In animal studies, this compound has been shown to have a low acute toxicity, with no significant adverse effects observed at doses up to 1000 mg/kg. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to elucidate its effects.
未来方向
There are many potential future directions for research on 2-(2-biphenylyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide. One area of interest is the development of more potent and selective inhibitors of the mPTP. In addition, there is interest in the development of this compound analogs with improved solubility and pharmacokinetic properties. Another potential area of research is the use of this compound in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Finally, there is interest in the use of this compound in the treatment of other disease states, such as neurodegenerative diseases and viral infections.
Conclusion:
In conclusion, this compound is a small molecule with a wide range of potential therapeutic applications. Its anti-cancer, anti-inflammatory, and anti-viral properties, as well as its ability to protect against ischemia-reperfusion injury, make it a promising candidate for further research. However, more work is needed to fully understand its mechanism of action and to develop more potent and selective inhibitors of the mPTP. With continued research, this compound may prove to be a valuable tool in the fight against cancer and other disease states.
科学研究应用
2-(2-biphenylyl)-N-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic applications in a variety of disease states. One of the most promising areas of research has been in the field of cancer. Studies have shown that this compound has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy.
属性
IUPAC Name |
N-(2-methylpropyl)-1,3-dioxo-2-(2-phenylphenyl)isoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-16(2)15-26-23(28)18-12-13-20-21(14-18)25(30)27(24(20)29)22-11-7-6-10-19(22)17-8-4-3-5-9-17/h3-14,16H,15H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBFXMOUQDKVKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B3452126.png)

![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B3452133.png)
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B3452142.png)
![ethyl ({4-ethyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B3452147.png)




![4-{4-[(4-bromobenzyl)oxy]phenyl}-1,3-thiazol-2-amine](/img/structure/B3452190.png)
![3,3'-(1,3,6,8-tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)dibenzoic acid](/img/structure/B3452203.png)

![3,3'-methylenebis[6-(propionylamino)benzoic acid]](/img/structure/B3452216.png)
